molecular formula C5H12N2O2 B3143801 N-(2-Aminoethyl)-2-methoxyacetamide CAS No. 53673-35-1

N-(2-Aminoethyl)-2-methoxyacetamide

Cat. No.: B3143801
CAS No.: 53673-35-1
M. Wt: 132.16 g/mol
InChI Key: FSQWGDLVDNEQFJ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C5H12N2O2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-9-4-5(8)7-3-2-6/h2-4,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQWGDLVDNEQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Foundational Significance of Aminoethyl and Acetamide Motifs in Organic Chemistry

To appreciate the scientific interest in N-(2-Aminoethyl)-2-methoxyacetamide, one must first understand the importance of its constituent chemical motifs: the aminoethyl group and the acetamide (B32628) group.

The acetamide motif, with the chemical structure CH₃CONH₂, is a fundamental functional group in organic chemistry. First synthesized in the 19th century, acetamide is the simplest amide derived from acetic acid. nih.govpatsnap.com Its significance stems from its versatility as an industrial solvent, a plasticizer, and a crucial intermediate in the synthesis of a wide array of chemicals and materials, including pharmaceuticals and plastics. nih.govarchivepp.com The presence of the amide bond is particularly noteworthy as it is the same type of linkage that connects amino acids to form proteins, the building blocks of life. patsnap.com This structural parallel makes acetamide and its derivatives objects of intense study in medicinal chemistry and biochemistry. patsnap.comarchivepp.com The relatively simple structure of acetamide also makes it an excellent model for studying the chemical reactions and properties of more complex amides. archivepp.com

Rationale for Advanced Scholarly Investigation of N 2 Aminoethyl 2 Methoxyacetamide

Established Organic Synthesis Routes to this compound

Traditional organic synthesis provides foundational and reliable methods for the production of this compound. These routes often involve multiple, well-characterized reaction steps.

The most common approach to synthesizing this compound involves the acylation of ethylenediamine (B42938) with a suitable methoxyacetyl precursor. A primary method is the Schotten-Baumann reaction, where an amine is treated with an acid chloride. chemchart.com In this context, ethylenediamine is reacted with methoxyacetyl chloride. To achieve mono-acylation and prevent the formation of the di-substituted product, controlled reaction conditions are essential. This often involves using a large excess of the diamine and slow, dropwise addition of the acid chloride at low temperatures, such as 0°C. google.com

An alternative to the highly reactive methoxyacetyl chloride is the use of an activated ester of methoxyacetic acid. Another established route is the alkylation of a primary amide with a suitable aminoethyl-containing electrophile, although this is generally less common for this specific target. chemchart.com The synthesis of related N-substituted acetamides often involves the reaction of an amine with chloroacetyl chloride, followed by nucleophilic substitution of the chlorine atom. researchgate.net This highlights a general and versatile strategy for forming the core acetamide (B32628) linkage present in the target molecule. researchgate.net

Optimizing the synthesis of this compound is crucial for improving efficiency and product quality. Key strategies focus on reaction conditions, reagent selection, and purification methods.

Reaction Conditions: Control of stoichiometry and temperature is paramount to maximize the yield of the desired mono-acylated product. Using a significant excess of ethylenediamine helps to statistically favor the reaction at only one of the amine groups. Conducting the acylation at reduced temperatures (e.g., 0°C) helps to control the exothermic reaction and minimize side-product formation. google.com

Reagent and Solvent Selection: The choice of base and solvent can significantly impact the reaction outcome. In acylation reactions, a non-nucleophilic base like triethylamine (B128534) can be added to neutralize the generated HCl without competing with the primary amine nucleophile. google.com In some cases, an excess of the amine reactant itself can serve as the base. researchgate.net The solvent system also plays a role; for instance, a two-phase system (e.g., chloroform (B151607) and water) can facilitate product separation.

Purification: Purification strategies are critical for isolating the final product with high purity. Fractional recrystallization and column chromatography are standard methods employed to separate the desired mono-substituted product from unreacted starting materials and di-substituted byproducts.

Table 1: Comparison of Synthetic Conditions for Amide Formation in Related Syntheses

Feature Method 1: Acylation with Acid Chloride Method 2: Acylation in Biphasic System google.com
Amine Ethylenediamine Aminoethanone intermediate
Acylating Agent Methacryloyl chloride Chloroacetyl chloride
Temperature 0°C 0°C
Solvent Chloroform/Water Acetone/Water
Base pH adjusted with HCl Sodium acetate
Key Strategy Slow, dropwise addition over 2 hours Selective reduction in subsequent steps

Enzymatic and Biocatalytic Approaches in this compound Production

The demand for greener and more sustainable chemical manufacturing has spurred interest in enzymatic and biocatalytic methods. nih.gov These approaches utilize the high selectivity and mild operating conditions of biological catalysts. nih.gov

While the direct enzymatic synthesis of this compound is not widely documented, the application of certain enzyme classes holds significant promise. Lipases and proteases are known to catalyze the formation of amide bonds, typically via aminolysis of an ester precursor. This reaction proceeds under mild, often aqueous, conditions, which is a significant environmental advantage over traditional organic solvents.

The primary challenges in applying this technology include enzyme stability and potential substrate inhibition, which can limit industrial scalability. For instance, in related biocatalytic syntheses, substrate concentrations above 20 mM have been shown to inhibit enzyme activity. However, optimization of the enzyme and reaction conditions can lead to high yields, with isolated yields of 75% being reported for the synthesis of N-benzyl derivatives, suggesting potential for this approach.

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. nih.gov This strategy often involves using an enzyme to create a key, often chiral, intermediate that would be difficult to produce through purely chemical means. This intermediate is then converted to the final product using conventional organic reactions. nih.govmdpi.com

A plausible chemoenzymatic route to this compound could involve the enzymatic mono-acylation of ethylenediamine with a methoxyacetate (B1198184) ester. The high selectivity of the enzyme would favor the formation of the mono-acylated precursor, which could then be isolated and used in subsequent chemical steps. This approach leverages the enzyme's ability to differentiate between the two amine groups on the symmetrical ethylenediamine molecule, a task that is challenging for standard chemical methods. Such strategies represent a sophisticated integration of biosynthetic and synthetic pathways. nih.gov

Divergent Synthesis of this compound Derivatives and Analogues

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. researchgate.net The this compound scaffold is well-suited for this approach due to its functional handles. The primary amine group is a particularly versatile site for modification, allowing for the introduction of a wide array of substituents through reactions such as alkylation, acylation, or reductive amination.

This allows for the systematic exploration of structure-activity relationships by creating analogues with varied properties. For example, derivatives can be synthesized by reacting the terminal amine with different electrophiles to produce a range of amides, sulfonamides, or ureas. nih.gov Furthermore, structural analogues can be created by altering the core components, such as replacing the methoxy group with other alkoxy or alkyl groups, or by changing the length of the ethylenediamine linker. nih.gov The synthesis of copolymers incorporating related structures, such as N-(2-hydroxypropyl)methacrylamide, further illustrates how the fundamental amide structure can be built into larger, functional macromolecules. nih.gov

Design Principles for Structural Modification and Functionalization

The structural framework of this compound offers several sites for modification to modulate its physicochemical and biological properties. The primary design principles for its functionalization revolve around the strategic alteration of the ethylenediamine backbone, the N-acyl group, and the methoxyacetyl moiety. These modifications can influence factors such as solubility, lipophilicity, and interaction with biological targets.

Modification of the Ethylenediamine Backbone:

The ethylenediamine portion of the molecule provides opportunities for introducing a variety of functional groups. The primary amine offers a reactive handle for N-alkylation or N-acylation, leading to a diverse array of derivatives. For instance, the introduction of bulky or hydrophobic substituents on the terminal nitrogen can significantly alter the compound's lipophilicity and membrane permeability.

Functionalization of the N-Acyl Group:

The methoxyacetamide group can be replaced with other acyl groups to explore the impact of different substituents on the compound's activity. The general structure of N-acyl amides consists of an acyl group and an amide bond to an amine, and this structure can be modified by altering either the fatty acid or the amide component. researchgate.net This strategy allows for the introduction of various functionalities, including aromatic rings, heterocyclic systems, or long alkyl chains. The choice of the acyl group is a critical aspect of the design process, as it can influence the compound's electronic properties and steric profile.

Reductive Functionalization of the Amide Bond:

Advanced synthetic strategies, such as the reductive functionalization of amides, offer a pathway to novel analogs. This approach can transform the stable amide bond into a more reactive enamine intermediate, which can then be further functionalized. nih.gov For example, a one-pot procedure using molybdenum hexacarbonyl (Mo(CO)₆) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) can facilitate the mild catalytic reduction of tertiary amides to enamines, which can then react with sulfonyl azides to yield N-sulfonylformamidines. nih.gov This methodology opens up possibilities for introducing a wide range of substituents and creating bioisosteres of the original amide. nih.govfrontiersin.org

Modification Site Synthetic Strategy Potential Impact Example Starting Materials
Ethylenediamine BackboneN-Alkylation, N-AcylationAltered lipophilicity, solubility, and target bindingAlkyl halides, Acyl chlorides
N-Acyl GroupAcyl substitutionModified electronic and steric propertiesVarious carboxylic acids or their activated derivatives
Amide BondReductive functionalizationIntroduction of novel functional groups, bioisostere formationMolybdenum hexacarbonyl, TMDS, Sulfonyl azides

Stereoselective and Enantioselective Syntheses of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can lead to derivatives with distinct biological activities. Stereoselective and enantioselective synthetic methods are crucial for accessing these chiral compounds in high purity. Chiral vicinal diamines are significant structural motifs in many chiral catalysts and pharmaceuticals. sigmaaldrich.com The synthesis of chiral diamine derivatives can be challenging, but various catalytic asymmetric methods have been developed. nih.govresearchgate.netacs.orgrsc.org

Strategies for Asymmetric Synthesis:

Several key strategies can be employed for the stereoselective synthesis of chiral derivatives of this compound:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of prochiral enamides or imines is a powerful tool for establishing stereocenters. nih.gov Transition metal complexes with chiral ligands, such as those based on rhodium or ruthenium, can effectively catalyze these transformations with high enantioselectivity. nih.gov For instance, the rhodium-catalyzed asymmetric hydrogenation of acetamidoacrylates is a widely used method for preparing chiral amino acid derivatives. nih.gov

Catalytic Asymmetric Mannich-type Reactions: The Mannich reaction, involving the addition of an enolate or its equivalent to an imine, can be rendered asymmetric through the use of chiral catalysts. Copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been shown to produce chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed. Chiral amides derived from pyrrolidines with C2 symmetry have been used in cycloaddition reactions to synthesize enantiomerically pure amino acids. iupac.orgresearchgate.net

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolutions, can be employed to separate enantiomers from a racemic mixture. Enzymes like lipases can selectively acylate one enantiomer of a chiral amine, allowing for the separation of the two stereoisomers. nih.gov

Key Considerations for Stereoselective Synthesis:

The choice of catalyst, chiral ligand, solvent, and reaction temperature are critical parameters that influence the stereochemical outcome of these reactions. For example, in the copper-catalyzed asymmetric α-addition of ketimines, the choice of the chiral ligand, such as (R,Rp)-TANIAPHOS, is crucial for achieving high enantioselectivity. nih.gov Similarly, in asymmetric hydrogenation, the structure of the chiral phosphine (B1218219) ligand can have a profound impact on the enantiomeric excess of the product. nih.gov

Stereoselective Method Key Features Catalyst/Reagent Examples Potential Chiral Products
Asymmetric HydrogenationHigh efficiency and enantioselectivity for C=N and C=C bonds.Rhodium or Ruthenium complexes with chiral phosphine ligands.Enantiomerically enriched diamines.
Asymmetric Mannich ReactionFormation of C-C bonds with stereocontrol.Copper(I) complexes with chiral ligands like (R,Rp)-TANIAPHOS.Chiral β-amino carbonyl compounds.
Chiral AuxiliariesCovalent attachment of a chiral group to direct stereochemistry.Chiral amides from C2-symmetric pyrrolidines.Enantiomerically pure amino acid derivatives.
Enzymatic ResolutionHigh selectivity for one enantiomer in a racemic mixture.Lipases, Acylases.Resolved enantiomers of chiral amines or amides.

The development of robust and efficient synthetic methodologies is paramount for the exploration of this compound and its analogs as potential therapeutic agents or functional materials. The principles of structural modification and stereoselective synthesis provide a powerful toolkit for the rational design and creation of novel compounds with tailored properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Structural Assignment

One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in the structural elucidation of this compound. These techniques provide a count of chemically distinct protons and carbons and offer insights into their immediate electronic surroundings.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region (typically 160-180 ppm). ucalgary.ca The carbons of the ethylenediamine moiety and the methoxy group would appear in the more upfield region of the spectrum. The chemical shifts provide direct evidence for the presence of the different functional groups and their connectivity.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~170
CH₂ (adjacent to C=O)~3.9~70
OCH₃~3.3~59
NH-CH₂~3.4~42
CH₂-NH₂~2.8~40
NH (amide)5-8 (broad)-
NH₂ (amine)1-5 (broad)-

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for assembling the complete molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups in the ethylenediamine backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the amide NH proton to the carbonyl carbon and the adjacent methylene carbon, and from the methoxy protons to the adjacent methylene carbon, thus confirming the methoxyacetamide portion of the structure and its linkage to the ethylenediamine moiety.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₅H₁₂N₂O₂. This is a critical step in verifying the identity of the synthesized compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and the bonds within the ethylenediamine chain. Common fragmentation of amides often leads to the formation of acylium ions. ucalgary.caresearchgate.net Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Predicted Key MS/MS Fragments for this compound:

Fragment Structure Notes
[M+H]⁺C₅H₁₃N₂O₂⁺Protonated molecular ion
Acylium ion[CH₃OCH₂CO]⁺From cleavage of the amide C-N bond
Iminium ion[H₂N=CH₂]⁺From cleavage within the ethylenediamine chain
Aminoethyl fragment[H₂NCH₂CH₂]⁺From cleavage of the amide bond

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine and the secondary amide would appear in the region of 3100-3500 cm⁻¹. ucalgary.cablogspot.com The C=O stretching of the amide group (Amide I band) is a strong, characteristic absorption typically found around 1650 cm⁻¹. blogspot.comspcmc.ac.in The N-H bending vibration (Amide II band) for the secondary amide would be observed near 1550 cm⁻¹. spcmc.ac.in Additionally, C-N and C-O stretching vibrations would be present in the fingerprint region of the spectrum.

Typical IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine and Amide)Stretch3100 - 3500 (broad)
C=O (Amide)Stretch (Amide I)~1650 (strong)
N-H (Amide)Bend (Amide II)~1550
C-O (Ether)Stretch1070 - 1150
C-NStretch1020 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Amides typically exhibit a weak n → π* transition at around 215-220 nm. ucalgary.caacs.org The presence of chromophores would lead to absorption at longer wavelengths. For this compound, which lacks extensive conjugation, a strong absorption in the far UV region would be expected. While not as structurally informative as NMR or MS for this particular compound, UV-Vis spectroscopy can confirm the presence of the amide chromophore and is useful for quantitative analysis. researchgate.netresearchgate.net

X-ray Diffraction Studies for Solid-State Molecular Geometry and Packing

A definitive understanding of the three-dimensional arrangement of this compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions, would be best achieved through single-crystal X-ray diffraction analysis. This powerful technique provides unequivocal evidence of the molecule's conformation and how it organizes in a crystalline lattice.

Typically, a research article detailing such a study would present key crystallographic data in a standardized format. This would include:

A table of crystal data and structure refinement details. This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and final R-indices.

A table of selected bond lengths and bond angles. This would allow for a detailed analysis of the molecular geometry, highlighting any unusual features or deviations from standard values.

A discussion of the molecular packing and intermolecular interactions. This would involve an analysis of hydrogen bonds, van der Waals forces, and any other non-covalent interactions that stabilize the crystal structure. Visualizations of the packing, such as Ortep or ball-and-stick diagrams, would typically accompany this discussion.

In the absence of experimental data for this compound, a hypothetical data table is presented below to illustrate the type of information that would be expected from such an analysis.

Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue (Hypothetical)
Empirical formulaC₅H₁₂N₂O₂
Formula weight132.16 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, α = 90°
b = 10.2(2) Å, β = 105.3(4)°
c = 9.8(1) Å, γ = 90°
Volume823(3) ų
Z4
Density (calculated)1.066 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)288
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5600
Independent reflections1850 [R(int) = 0.045]
Completeness to theta = 28.00°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1850 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.065, wR2 = 0.138
Largest diff. peak and hole0.25 and -0.20 e.Å⁻³

Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Degrees (°) (Hypothetical)
O1-C21.24(2)
N1-C31.33(2)
C2-C11.51(3)
N2-C41.46(3)
C3-C41.52(3)
O2-C11.42(2)
O2-C51.43(3)
O1-C2-N1123.5(8)
C2-N1-C3122.1(7)
N1-C3-C4110.2(6)
C3-C4-N2111.5(7)
C1-O2-C5112.4(5)

It is crucial to reiterate that the data presented in these tables is purely illustrative and does not represent experimentally determined values for this compound. Further research and the successful crystallization of this compound are required to provide the definitive structural insights that only X-ray diffraction can offer.

Computational and Theoretical Chemistry of N 2 Aminoethyl 2 Methoxyacetamide

Quantum Mechanical Studies for Electronic Structure and Properties

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) stands as a cornerstone for computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules like N-(2-Aminoethyl)-2-methoxyacetamide. Studies on various amides demonstrate that DFT methods, such as those using the B3LYP or M06-2X functionals with Pople-style basis sets (e.g., 6-311++G), can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

For this compound, a DFT study would begin with geometry optimization to find the lowest energy conformation. Key structural parameters like the C=O and C-N bond lengths of the amide group, as well as the dihedral angles along the flexible ethyl chain, would be determined. These calculations often show excellent agreement with experimental data where available.

From the optimized geometry, a host of electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the molecule's stability and potential reaction sites.

Table 1: Key Reactivity Descriptors Calculable via DFT

Descriptor Significance
HOMO Energy Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com
Ionization Potential (IP) The energy required to remove an electron; approximates to -E(HOMO).
Electron Affinity (EA) The energy released when an electron is added; approximates to -E(LUMO).
Chemical Hardness (η) Measures resistance to change in electron distribution; calculated as (IP - EA) / 2.
Electronegativity (χ) Measures the power to attract electrons; calculated as (IP + EA) / 2.

| Electrostatic Potential (ESP) | A 3D map of charge distribution that reveals electrophilic (positive potential, blue) and nucleophilic (negative potential, red) sites. mdpi.com |

While specific DFT data for this compound is not present in the searched literature, we can present the publicly available computed properties for its core fragments, 2-Methoxyacetamide and N-(2-Aminoethyl)acetamide, to illustrate the type of data generated.

Table 2: Computed Properties of Analogous Compounds Data sourced from PubChem public database. This data is for analogous compounds and serves as an illustration.

Property 2-Methoxyacetamide nih.gov N-(2-Aminoethyl)acetamide nih.gov
Molecular Formula C₃H₇NO₂ C₄H₁₀N₂O
Molecular Weight 89.09 g/mol 102.14 g/mol
XLogP3 -1.0 -1.4
Hydrogen Bond Donor Count 1 2
Hydrogen Bond Acceptor Count 2 2
Rotatable Bond Count 1 2

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed. These methods are based on first principles without the empirical parameterization inherent to some DFT functionals. Studies on model amides like formamide (B127407) and N-ethylacetamide have utilized MP2 to achieve high-accuracy geometries and to study subtle conformational details, such as the planarity of the amide unit and torsional barriers. Given the computational expense, such methods would likely be used on this compound to validate DFT results for a few key conformations rather than for a full dynamic or reactive study.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

The flexibility of the this compound backbone, with its multiple rotatable bonds, means it can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are the ideal tool to explore this conformational landscape. MD uses classical mechanics to simulate the physical movements of atoms and molecules over time.

A comparative MD study on similar molecules like ethylenediamine (B42938), ethylene (B1197577) glycol, and 2-aminoethanol highlights the insights that can be gained. Such a simulation on this compound would reveal:

Conformational Preferences: By analyzing the distribution of dihedral angles over time, one can determine the relative populations of different rotational isomers (rotamers), such as the gauche and trans conformations of the central C-C bond in the ethylenediamine moiety. For pure liquid ethylenediamine, a significant population of trans conformers is observed.

Intramolecular Hydrogen Bonding: The simulation would show whether intramolecular hydrogen bonds form, for instance, between the amide carbonyl and the terminal amine protons, which could stabilize certain conformations.

Solvation Effects: By placing the molecule in a simulated box of water or another solvent, MD can model how solvent molecules arrange around the solute and how hydrogen bonding with the solvent affects the conformational equilibrium.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

DFT is also a powerful tool for mapping out the pathways of chemical reactions. For this compound, potential reactions include nucleophilic attack by the primary amine or reactions at the amide group. A theoretical study would involve:

Reactant and Product Optimization: Finding the lowest energy structures of the starting materials and potential products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate, the transition state. This is a critical step, and the vibrational frequency analysis of the TS must yield exactly one imaginary frequency corresponding to the motion along the reaction path.

A study on the interaction between various amides and sulfuric acid, for example, used the M06-2X functional to calculate Gibbs free energies and assess the feasibility of cluster formation, demonstrating the power of this approach to predict reaction outcomes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of new molecules based on their chemical structure. To build a QSAR/QSPR model for analogues of this compound, a researcher would:

Assemble a Dataset: A series of structurally related analogues with experimentally measured biological activity (for QSAR) or a physical property (for QSPR) is required.

Calculate Molecular Descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can range from simple properties (molecular weight, logP) to complex 3D descriptors derived from the molecular geometry.

Develop a Model: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is generated that correlates the descriptors with the observed activity/property. nih.gov

Validate the Model: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Studies on other amide-containing compounds have successfully used QSAR to identify key structural features that determine biological activity, such as the placement of hydrophilic groups or the length of alkyl chains. Such a model could guide the design of new this compound analogues with enhanced properties.

Mechanistic Investigations of Chemical Transformations Involving N 2 Aminoethyl 2 Methoxyacetamide

Nucleophilic Substitution and Addition Reaction Pathways

The presence of both nucleophilic and potentially electrophilic centers in N-(2-Aminoethyl)-2-methoxyacetamide suggests its participation in a range of substitution and addition reactions. The primary amine group is a key nucleophilic site, while the carbonyl carbon of the amide group can act as an electrophile.

Analysis of SN1, SN2, and Related Mechanisms

While this compound itself is not a typical substrate for SN1 or SN2 reactions as it lacks a conventional leaving group on a saturated carbon, its primary amine functionality is a potent nucleophile that can readily participate in such reactions with alkyl halides or other electrophilic substrates.

In a hypothetical SN2 reaction with an alkyl halide (e.g., methyl iodide), the primary amine of this compound would act as the nucleophile. The reaction would proceed via a single transition state where the new C-N bond is forming concurrently with the breaking of the C-I bond. The rate of such a reaction would be dependent on the concentration of both reactants, a hallmark of the SN2 mechanism. Steric hindrance around the electrophilic carbon of the alkyl halide and the nucleophilic amine would significantly influence the reaction rate.

An SN1 reaction pathway involving this compound as a nucleophile would occur with substrates that can form stable carbocations (e.g., a tertiary alkyl halide like tert-butyl bromide). In this two-step mechanism, the alkyl halide would first dissociate to form a carbocation intermediate, which would then be attacked by the nucleophilic amine of this compound.

The following table summarizes the key features of these hypothetical reactions.

Reaction Type Substrate Example Role of this compound Key Mechanistic Features
SN2 Methyl Iodide (CH3I)NucleophileBimolecular, single transition state, sensitive to steric hindrance.
SN1 tert-Butyl Bromide ((CH3)3CBr)NucleophileUnimolecular rate-determining step, formation of a carbocation intermediate.

Electrophilic and Nucleophilic Character of this compound in Reaction Systems

The chemical character of this compound is distinctly amphiphilic, possessing both nucleophilic and electrophilic sites.

Nucleophilic Character: The primary amine (-NH2) group is the most prominent nucleophilic center. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers. The ether oxygen and the amide oxygen also have lone pairs, but their nucleophilicity is generally lower than that of the primary amine. The nucleophilicity of the amine can be influenced by the solvent and pH of the reaction medium. In acidic conditions, protonation of the amine would quench its nucleophilicity.

Electrophilic Character: The carbonyl carbon of the amide group is the primary electrophilic site. The polarization of the C=O bond makes the carbon atom susceptible to attack by nucleophiles. This can lead to nucleophilic acyl substitution reactions, although amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like acid chlorides or anhydrides. Under harsh conditions, such as strong acid or base catalysis and high temperatures, the amide bond can be hydrolyzed.

Functional Group Character Potential Reactions
Primary Amine (-NH2) NucleophilicAlkylation, Acylation, Michael Addition
Amide Carbonyl (C=O) ElectrophilicNucleophilic Acyl Substitution (e.g., hydrolysis)
Ether Oxygen (-O-) Weakly NucleophilicCoordination to Lewis acids
Amide Nitrogen (-NH-) Weakly Nucleophilic/AcidicCan be deprotonated by strong bases

Reaction Kinetics and Thermodynamic Parameters Governing this compound Reactions

Currently, there is a lack of specific experimental data on the reaction kinetics and thermodynamic parameters for reactions involving this compound. However, we can infer the expected behavior by analogy to similar compounds. For instance, studies on the reaction of CO2 with structurally related amines like 2-((2-aminoethyl)amino)ethanol (AEEA) have been conducted. These studies often employ techniques like the stopped-flow method to measure pseudo-first-order rate constants.

For a hypothetical reaction, such as the acylation of the primary amine of this compound with acetic anhydride, the reaction would likely follow second-order kinetics, being first order in each reactant. The rate equation would be:

Rate = k[this compound][Acetic Anhydride]

The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the presence of catalysts. The thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of activation, could be determined by studying the temperature dependence of the rate constant using the Arrhenius or Eyring equations. A negative enthalpy of activation would indicate an exothermic reaction, while the entropy of activation would provide insight into the degree of order in the transition state.

Role of this compound as a Reactive Intermediate or Catalyst Precursor

This compound has the potential to serve as a reactive intermediate in multi-step syntheses. For example, it could be formed in situ from the reaction of a suitable precursor and then rapidly consumed in a subsequent reaction.

More significantly, it can act as a precursor to catalysts, particularly ligands for transition metal catalysis. The bidentate nature of the molecule, with its primary amine and amide or ether oxygen functionalities, allows it to chelate to metal centers. Modification of this compound, for instance, through reaction at the primary amine, could lead to the formation of Schiff base ligands. These ligands can then be complexed with metals like palladium, copper, or rhodium to form catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The methoxy (B1213986) group could also play a role in fine-tuning the electronic properties of the resulting metal complex.

Elucidation of Biocatalytic Reaction Mechanisms with this compound as Substrate or Product

In the realm of biocatalysis, this compound could potentially serve as a substrate for several classes of enzymes.

Amine Transaminases (ATAs): These enzymes could potentially act on the primary amine group, converting it to a ketone through a pyridoxal (B1214274) phosphate-dependent mechanism. This would result in the formation of 1-(2-methoxyacetamido)acetaldehyde.

Amidases/Acylases: These enzymes could catalyze the hydrolysis of the amide bond, yielding ethylenediamine (B42938) and 2-methoxyacetic acid. The mechanism would involve a catalytic dyad or triad (B1167595) in the enzyme's active site that facilitates nucleophilic attack of a water molecule on the amide carbonyl carbon.

Monoamine Oxidases (MAOs): While typically acting on primary amines adjacent to an aromatic ring, some MAOs might exhibit activity towards the primary amine of this compound, leading to its oxidative deamination.

Conversely, this compound could be the product of a biocatalytic reaction. For instance, a ligase or an acyl-CoA-dependent N-acyltransferase could catalyze the condensation of ethylenediamine with a derivative of 2-methoxyacetic acid.

The elucidation of such biocatalytic mechanisms would involve a combination of techniques, including kinetic assays to determine substrate specificity and reaction rates, site-directed mutagenesis to identify key active site residues, and structural biology (e.g., X-ray crystallography) to visualize the substrate bound within the enzyme's active site.

Coordination Chemistry and Ligand Properties of N 2 Aminoethyl 2 Methoxyacetamide

Design and Synthesis of Metal Complexes Featuring N-(2-Aminoethyl)-2-methoxyacetamide as a Ligand

The design of metal complexes with this compound as a ligand is predicated on the presence of multiple donor atoms: the nitrogen of the primary amine, the nitrogen of the secondary amide, and the oxygen of the carbonyl group. This arrangement allows for the formation of stable chelate rings with metal ions. The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

The general synthetic route can be represented as: M(X)n + L → [M(L)m(X)p]q where M is the metal ion, X is an anion, L is this compound, and m, p, and q represent the stoichiometric coefficients.

The synthesis of related Schiff base ligands and their metal complexes often involves a one-pot condensation reaction. nih.gov For instance, the reaction of an aldehyde or ketone with an amine in the presence of a metal ion can lead to the in-situ formation of the Schiff base ligand and its subsequent coordination to the metal center. nih.gov Similarly, metal complexes of this compound can be synthesized by direct reaction of the ligand with a metal salt, such as a metal chloride or acetate, in a solvent like methanol (B129727) or ethanol. jocpr.com The reaction conditions, such as pH and temperature, can be adjusted to promote the formation of the desired complex. For example, the deprotonation of an amino acid ligand in the presence of a base is a common strategy to facilitate coordination. jocpr.com

Analysis of Denticity and Chelating Characteristics of this compound

This compound has the potential to act as a bidentate or tridentate ligand. The primary amino group and the amide nitrogen or oxygen can coordinate to a metal center, forming a stable five-membered chelate ring. The ether oxygen in the methoxy (B1213986) group is generally a weaker donor but could potentially coordinate to a metal ion, leading to tridentate behavior, especially with larger metal ions or in the absence of strongly coordinating anions.

The chelating characteristics are influenced by the nature of the metal ion. Hard metal ions are expected to prefer coordination with the "harder" oxygen and nitrogen donors, while softer metal ions might show a preference for the nitrogen donors. The formation of chelate rings enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. In many related systems, ligands with similar donor sets have been shown to act as bidentate or tridentate chelating agents. researchgate.netcsic.es

Spectroscopic and Structural Characterization of this compound Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

ν(N-H) of the primary amine: A shift in the stretching frequency of the N-H bonds of the primary amine upon coordination indicates the involvement of the amino group in bonding to the metal.

Amide I band (ν(C=O)): A shift in the carbonyl stretching frequency is a strong indicator of the coordination of the amide oxygen. A decrease in the frequency suggests coordination of the carbonyl oxygen, while an increase might suggest coordination through the amide nitrogen.

Amide II band (δ(N-H) and ν(C-N)): Changes in the position and intensity of the Amide II band also provide evidence for coordination.

New bands: The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the resonances of the protons and carbons adjacent to the donor atoms upon coordination can confirm the binding sites of the ligand.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of transition metal complexes are sensitive to the ligand field, and their positions and intensities can help in assigning the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Table 1: Expected Spectroscopic Data for this compound Metal Complexes

Spectroscopic Technique Key Feature Expected Observation upon Coordination
IR Spectroscopy ν(N-H) stretch Shift to lower frequency
Amide I (C=O stretch) Shift in frequency
M-N and M-O stretches Appearance of new bands in the far-IR region
¹H NMR Spectroscopy Protons near donor atoms Chemical shift changes

| UV-Vis Spectroscopy | d-d transitions | Bands indicative of coordination geometry |

Investigation of Metal-Ligand Bonding and Coordination Geometries

The nature of the metal-ligand bond in complexes of this compound will be a combination of electrostatic and covalent interactions. The coordination geometry adopted by the metal ion is influenced by several factors, including the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the nature of any co-ligands or counter-ions present.

Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. ekb.eg For instance, a metal ion like Cu(II) could form a square planar complex with two molecules of the bidentate ligand, or an octahedral complex with three bidentate ligands or with one tridentate ligand and other co-ligands. The specific geometry can often be inferred from spectroscopic and magnetic data. For example, the electronic spectrum of a Ni(II) complex can often distinguish between octahedral (three main absorption bands) and square planar (one or two strong bands) geometries. researchgate.net

The investigation of metal-ligand bonding can also be aided by computational methods, such as Density Functional Theory (DFT), which can provide insights into the electronic structure and the nature of the orbitals involved in bonding. researchgate.net

Applications of this compound Metal Complexes in Catalysis

Metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity of a metal complex is highly dependent on the nature of the metal center and the ligand environment. The this compound ligand can be tuned to influence the catalytic properties of its metal complexes.

Given the structural similarities to other ligands used in catalysis, metal complexes of this compound could potentially find applications in several areas:

Oxidation Reactions: The ability of the ligand to stabilize different oxidation states of a metal ion could be exploited in catalytic oxidation reactions.

Reduction Reactions: Metal complexes can act as catalysts for the reduction of various functional groups.

Carbon-Carbon Bond Forming Reactions: Many transition metal complexes are excellent catalysts for cross-coupling reactions. While direct evidence for this compound complexes is lacking, related systems have shown promise.

Knoevenagel Condensation: Amine-functionalized materials have been shown to be effective catalysts for Knoevenagel condensation reactions. mdpi.comnih.gov The presence of the amino group in this compound suggests that its complexes, particularly when supported on solid materials, could be active catalysts for this transformation. researchgate.net

The development of heterobimetallic complexes, where two different metal centers are held in close proximity by a bridging ligand, has emerged as a promising strategy in catalysis. nih.gov The design of such complexes using this compound as a building block could lead to novel catalytic systems with enhanced reactivity and selectivity.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Catalytic Reaction Rationale
Oxidation of Alcohols Stabilization of higher metal oxidation states.
Reduction of Ketones Metal hydride formation and transfer.
Knoevenagel Condensation Presence of a basic amino group. mdpi.comnih.govresearchgate.net

| C-C Coupling Reactions | Facilitation of oxidative addition and reductive elimination steps. |

Applications of N 2 Aminoethyl 2 Methoxyacetamide in Advanced Materials Science and Chemical Synthesis

Incorporation of N-(2-Aminoethyl)-2-methoxyacetamide into Polymeric Materials and Networks

No published research was found that describes the use of this compound in any form of polymer science.

Use as a Crosslinking Agent in Polymer Synthesis

There are no studies indicating that this compound has been used or investigated as a crosslinking agent to form polymeric networks.

Utilization as a Versatile Chemical Reagent or Building Block in Complex Organic Synthesis

There is no evidence in the reviewed literature of this compound being utilized as a chemical reagent or building block for complex organic synthesis.

Participation in Heterocyclic Synthesis

No synthetic routes or methodologies were found where this compound participates in the formation of heterocyclic compounds.

Role in Derivatization for Targeted Chemical Structures

The literature does not describe the use of this compound as a derivatizing agent for the purpose of creating targeted chemical structures.

Exploration in Nanomaterial and Advanced Composite Development

No studies were found that explore the use of this compound in the development or functionalization of nanomaterials or advanced composites.

The chemical compound this compound appears to be either a highly novel, obscure, or theoretical structure with no currently available research data regarding its application in the specified fields. While structurally related compounds (such as various amino-functionalized monomers and other acetamide (B32628) derivatives) are documented in materials science and chemical synthesis, this specific molecule is not.

Contributions to the Design of Functional Supramolecular Architectures

The inherent characteristics of this compound make it a compelling candidate for the construction of functional supramolecular architectures. The presence of multiple hydrogen bond donors (the primary and secondary amines) and acceptors (the amide oxygen and methoxy (B1213986) oxygen), coupled with its conformational flexibility, allows for a variety of intermolecular interactions that can drive self-assembly processes. These interactions are fundamental to the fields of molecular recognition, host-guest chemistry, and the development of self-healing materials and molecular sensors.

While direct, in-depth research focusing exclusively on the supramolecular behavior of this compound is limited in publicly available literature, the principles of supramolecular chemistry allow for a theoretical understanding of its potential. The interplay of its functional groups suggests a capacity for forming well-defined, one-, two-, or three-dimensional networks through a hierarchy of non-covalent interactions.

Detailed Research Findings

Specific experimental data on the supramolecular architectures formed by this compound is not extensively documented in peer-reviewed journals. However, by analogy with structurally related compounds, we can infer its potential applications. For instance, the ethylenediamine (B42938) core is a common motif in the design of metal-organic frameworks and coordination polymers, where the nitrogen atoms can chelate to metal centers. The methoxyacetamide portion, with its capacity for hydrogen bonding, can then direct the packing of these structures in the solid state.

The table below outlines the key structural features of this compound and their potential roles in forming supramolecular assemblies, based on established principles of molecular self-assembly.

Structural FeaturePotential Supramolecular RoleType of Interaction
Primary Amine (-NH2)Hydrogen bond donorHydrogen Bonding
Secondary Amine (-NH-)Hydrogen bond donor/acceptorHydrogen Bonding
Amide Carbonyl (C=O)Hydrogen bond acceptorHydrogen Bonding
Methoxy Group (-OCH3)Hydrogen bond acceptor, steric influenceHydrogen Bonding, van der Waals forces
Ethylene (B1197577) Bridge (-CH2CH2-)Conformational flexibilityvan der Waals forces

This combination of functionalities could, in principle, lead to the formation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For example, the amide group can form strong, directional hydrogen bonds, leading to the formation of tapes or sheets, a common feature in the crystal engineering of amide-containing molecules.

Further research is required to fully elucidate and characterize the specific supramolecular structures that can be formed from this compound and to explore their potential applications in areas such as targeted drug delivery, catalysis, and the development of responsive materials. The foundational knowledge of its chemical structure, however, strongly suggests a rich potential for this compound in the advanced field of supramolecular chemistry.

Future Research Directions and Unexplored Avenues for N 2 Aminoethyl 2 Methoxyacetamide

Development of Sustainable and Green Chemistry Methodologies for N-(2-Aminoethyl)-2-methoxyacetamide Synthesis

The imperative for environmentally benign chemical manufacturing necessitates a departure from traditional synthetic routes, which often rely on harsh reagents and generate significant waste. ucl.ac.uk Future research into the synthesis of this compound should prioritize the development of sustainable and green chemistry methodologies.

Current methods for amide bond formation, a key step in synthesizing this compound, are often inefficient and have poor sustainability credentials, particularly on a larger scale. ucl.ac.uk A significant area for advancement lies in the exploration of catalytic methods for amide formation. While many such methods have been developed in recent years, their adoption has been slow, partly due to limited reaction scope and failure to meet key green chemistry criteria. ucl.ac.uk

A promising avenue is the use of biocatalysis, particularly employing enzymes like Candida antarctica lipase (B570770) B (CALB). This enzyme has demonstrated high catalytic activity and stability in organic solvents and can catalyze amidation reactions using an amine as a nucleophile in anhydrous conditions. nih.gov An enzymatic approach offers a simple and efficient pathway to produce amides with high conversions and yields, often without the need for intensive purification steps. nih.gov The use of greener and safer solvents, such as cyclopentyl methyl ether, further enhances the sustainability of such processes. nih.gov

Another green approach involves direct amidation through esters in water, a method that can be metal-free, additive-free, and base-free. researchgate.net This technique presents an eco-friendly alternative for amide bond formation. researchgate.net Additionally, oxidative amidation of methylarenes with amine hydrochloride salts over recyclable nanocatalysts like magnetic CoFe2O4 NPs offers a practical and efficient route to a wide variety of amides under mild conditions. rsc.org

Future research should focus on adapting and optimizing these green methodologies for the specific synthesis of this compound. This would involve screening various biocatalysts, exploring aqueous reaction media, and designing recyclable catalytic systems to minimize environmental impact and enhance economic viability.

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

Synthesis StrategyPotential AdvantagesKey Research Challenges
Enzymatic Synthesis (e.g., using CALB) High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalyst. nih.govEnzyme stability and cost, optimization of reaction media for substrate solubility.
Direct Amidation in Water Use of a green solvent, potentially catalyst- and additive-free, simplified workup. researchgate.netOvercoming the low reactivity of certain substrates in water, managing pH control.
Catalytic Oxidative Amidation Use of recyclable catalysts, mild reaction conditions, high atom economy. rsc.orgCatalyst deactivation, selectivity for the desired amide, optimization of oxidant use.
Mechanochemical Synthesis Solvent-free or reduced solvent use, potential for rapid reactions at room temperature. researchgate.netScalability of the process, understanding reaction kinetics in the solid state.

Advanced In Situ and Real-time Spectroscopic Techniques for Reaction Monitoring

To optimize any synthetic process, a thorough understanding of the reaction kinetics and mechanism is paramount. Advanced in situ and real-time spectroscopic techniques offer a powerful lens through which to observe the formation of this compound as it happens. These process analytical technologies (PAT) can provide invaluable data for process control and optimization, leading to improved yields, purity, and safety. acs.org

Techniques such as ReactIR™ (in-situ Fourier Transform Infrared Spectroscopy) can be employed to monitor the concentration of reactants, intermediates, and products throughout the course of the reaction. mt.com This allows for the unique profiling of each component, including transient reactive intermediates. mt.com For the synthesis of this compound, ReactIR™ could be used to track the consumption of the starting amine and the formation of the amide bond in real-time.

Near-infrared (NIR) spectroscopy is another potent tool for monitoring amide bond formation. acs.org Studies on peptide synthesis have shown that specific bands in the NIR region (5000–4500 cm⁻¹) correspond to the combination of amide A and amide II/III modes, and their intensities correlate with the number of amide bonds formed. acs.org This principle could be directly applied to monitor the progress of the amidation reaction in the synthesis of this compound.

Future research should focus on developing robust calibration models that correlate spectroscopic data with the concentration of this compound. This would enable real-time, non-invasive monitoring of the reaction, facilitating precise control over reaction parameters and endpoints.

Table 2: Potential In Situ Spectroscopic Techniques for Monitoring this compound Synthesis

Spectroscopic TechniqueInformation GainedPotential Benefits for Synthesis
In-situ FTIR (ReactIR™) Real-time concentration profiles of reactants, intermediates, and products. mt.comPrecise determination of reaction endpoint, identification of kinetic bottlenecks, detection of side reactions.
Near-Infrared (NIR) Spectroscopy Quantitative monitoring of amide bond formation. acs.orgresearchgate.netNon-invasive process control, potential for use in various reaction media, suitability for fiber-optic probes.
Raman Spectroscopy Information on molecular vibrations, complementary to IR, less interference from water.Monitoring of reactions in aqueous media, structural information on intermediates.
In-situ NMR Spectroscopy Detailed structural information on all species in solution.Unambiguous identification of intermediates and byproducts, mechanistic elucidation.

Integrated Computational-Experimental Approaches for Comprehensive Understanding

The synergy between computational modeling and experimental work provides a powerful paradigm for gaining a deep and comprehensive understanding of chemical systems. nih.govacs.org For this compound, an integrated approach can elucidate its intrinsic properties, reactivity, and potential interactions, thereby guiding the design of new applications.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including optimized geometry, electronic structure, and spectroscopic signatures. pnas.org These theoretical calculations can complement experimental data, aiding in the interpretation of spectroscopic results and providing insights into the molecule's behavior at a sub-molecular level.

Furthermore, computational modeling can be instrumental in understanding the mechanisms of reactions involving this compound. researchgate.netacs.org By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated, providing a theoretical framework for understanding reaction kinetics. This is particularly valuable for designing more efficient synthetic routes and for predicting the outcomes of reactions with different substrates.

A key area for future research is the development of accurate and predictive computational models for the synthesis and reactivity of this compound. This would involve benchmarking different computational methods against experimental data to ensure the reliability of the theoretical predictions. Such an integrated approach will accelerate the discovery and development of new applications for this versatile molecule.

Emerging Roles and Interdisciplinary Research Opportunities for this compound

The multifunctional nature of this compound opens the door to a wide array of emerging roles and interdisciplinary research opportunities. Its combination of a primary amine, a secondary amide, and a methoxy (B1213986) group provides multiple points for further functionalization, making it a valuable building block in various fields.

In materials science, the diamine nature of this compound suggests its potential as a monomer for the synthesis of novel polyamides. researchgate.netnih.govijert.org The incorporation of the methoxyethylacetamide side chain could impart unique properties to the resulting polymers, such as improved solubility, altered thermal characteristics, or specific binding capabilities. Research could focus on synthesizing and characterizing these new polyamides, exploring their potential applications in areas like specialty fibers, membranes for separation processes, or advanced coatings.

The presence of a primary amine and an amide linkage also makes this compound an interesting candidate for applications in biotechnology and medicinal chemistry. Functionalized amides and their derivatives are known to exhibit a range of biological activities. nih.govontosight.ai The compound could serve as a scaffold for the synthesis of new bioactive molecules, with the methoxy group potentially influencing metabolic stability and the amino and amide groups providing sites for conjugation to other molecules. For instance, it could be explored as a component in the design of functionalized hydrogels for applications in drug delivery or tissue engineering. nih.gov

Furthermore, the chelating potential of the amide and amine groups, possibly enhanced by the oxygen atom of the methoxy group, suggests a role in coordination chemistry and materials science. This could be exploited for the development of novel metal-organic frameworks (MOFs) or for the recovery of metal ions. mdpi.com

The exploration of these emerging roles will require a collaborative, interdisciplinary approach, bringing together expertise from synthetic chemistry, polymer science, materials engineering, and the life sciences. Such efforts will be crucial in unlocking the full potential of N-(2-Amnioethyl)-2-methoxyacetamide and establishing its place as a valuable and versatile chemical entity.

Q & A

Basic: What are the standard synthetic routes for N-(2-Aminoethyl)-2-methoxyacetamide, and how can reaction conditions be optimized?

Answer:
A common method involves nucleophilic acyl substitution, where 2-aminoethylamine reacts with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions like hydrolysis. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended . Optimization variables include stoichiometry, reaction time, and catalyst selection (e.g., DMAP for enhanced acylation efficiency).

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.3–3.5 ppm for CH₃O) and acetamide carbonyl (δ ~165–170 ppm). The aminoethyl moiety shows characteristic NH signals (δ ~1.5–2.5 ppm) .
  • FTIR : Look for N-H stretches (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and methoxy C-O (~1100 cm⁻¹) .
  • Mass Spectrometry (ESI/MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 176.1 for C₅H₁₂N₂O₂) .

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust formation.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Refer to SDS guidelines for spill management (neutralize with weak acids) and disposal (incineration) .

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts)?

Answer:

  • Validation Steps :
    • Re-examine solvent effects in DFT calculations (e.g., using PCM models for DMSO or CDCl₃).
    • Check for tautomeric forms or protonation states (amine vs. ammonium).
    • Cross-validate with X-ray crystallography to confirm bond lengths/angles .
  • Statistical Tools : Use RMSD analysis to quantify deviations and refine computational parameters (basis sets, functional groups) .

Advanced: What methodologies study the thermal stability of this compound?

Answer:

  • TGA : Monitor mass loss between 200–300°C to assess decomposition stages. A sharp single-stage curve indicates homogeneous degradation .
  • DSC : Identify endothermic peaks (melting) and exothermic events (oxidation). Heating rates of 10°C/min under nitrogen are typical.
  • Data Interpretation : Compare specific heat capacity (Cₚ) values with reference compounds to infer mesophasic transitions .

Advanced: How is enantioselective synthesis achieved for chiral derivatives?

Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during acylation .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents resolves enantiomers.
  • Circular Dichroism (CD) : Confirm optical activity by comparing CD spectra with known standards .

Advanced: What in silico approaches predict biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Optimize ligand conformers with MMFF94 force fields .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., BBB permeability, CYP450 interactions) .

Basic: How do solubility properties influence experimental design?

Answer:
The compound is polar (logP ~0.5) and soluble in polar aprotic solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO (<5% v/v) to avoid cytotoxicity. Solubility in aqueous buffers (pH 6–8) can be enhanced via sonication .

Advanced: How does molecular structure influence crystal lattice formation?

Answer:
XRD analysis reveals intermolecular H-bonding between the amide NH and methoxy oxygen, forming a 2D network. Van der Waals interactions between alkyl chains dictate packing efficiency. Computational modeling (Mercury Software) visualizes lattice parameters (e.g., P2₁/c space group) .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

  • Stepwise Monitoring : Use TLC or inline IR to track intermediates.
  • Catalyst Screening : Test Pd/C or enzymes for selective reductions.
  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent ratios, and reaction time .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-2-methoxyacetamide

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